3-[(Furan-2-ylmethyl)sulfamoyl]-4-methylbenzoic acid
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Overview
Description
3-[(Furan-2-ylmethyl)sulfamoyl]-4-methylbenzoic acid is an organic compound with the molecular formula C12H11NO5S. It is characterized by the presence of a furan ring, a sulfamoyl group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Furan-2-ylmethyl)sulfamoyl]-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with furan-2-ylmethylamine in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Furan-2-ylmethyl)sulfamoyl]-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfamoyl group can be reduced to form corresponding amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-[(Furan-2-ylmethyl)sulfamoyl]-4-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Furan-2-ylmethyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the furan ring can interact with hydrophobic pockets within proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid
- 4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid
- 3-[(Thiophen-2-ylmethyl)sulfamoyl]-4-methylbenzoic acid
Uniqueness
3-[(Furan-2-ylmethyl)sulfamoyl]-4-methylbenzoic acid is unique due to the presence of both a furan ring and a sulfamoyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO5S |
---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
3-(furan-2-ylmethylsulfamoyl)-4-methylbenzoic acid |
InChI |
InChI=1S/C13H13NO5S/c1-9-4-5-10(13(15)16)7-12(9)20(17,18)14-8-11-3-2-6-19-11/h2-7,14H,8H2,1H3,(H,15,16) |
InChI Key |
ALIMYPWONWDTMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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